
Thozalinone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thozalinone-d5 is a deuterated form of Thozalinone, a psychostimulant compound used primarily in scientific research. The deuterium labeling in this compound makes it particularly useful in various analytical and pharmacokinetic studies. Thozalinone itself has been used as an antidepressant and anorectic agent, acting primarily as a dopaminergic stimulant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thozalinone-d5 involves the deuteration of Thozalinone. The general synthetic route for Thozalinone includes the use of sodium hydride as a strong base to abstract the alcohol proton in ethyl mandelate. The oxyanion formed is then added to dimethylcyanamide, resulting in an intermediate that undergoes intramolecular cyclization to form Thozalinone . For this compound, the phenyl ring is fully deuterated, which can be achieved through specific deuteration techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thozalinone-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce various reduced forms of this compound .
Aplicaciones Científicas De Investigación
Thozalinone-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and compound structures.
Biology: Employed in studies related to dopaminergic systems, particularly in understanding the effects of dopaminergic stimulants.
Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Thozalinone in biological systems.
Mecanismo De Acción
Thozalinone-d5 exerts its effects primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine. This action is similar to that of other dopaminergic stimulants but with a unique profile that includes minimal abuse potential. The compound targets dopaminergic and noradrenergic systems in the brain, leading to increased locomotor activity and heightened sensitivity to stimuli .
Comparación Con Compuestos Similares
Similar Compounds
Pemoline: Another dopaminergic stimulant with similar effects but higher abuse potential.
Aminorex: Shares structural similarities with Thozalinone but has different pharmacological properties.
Fenozolone: A psychostimulant with a similar mechanism of action but distinct chemical structure.
Uniqueness of Thozalinone-d5
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. Its minimal abuse potential and specific action on dopaminergic systems make it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
JJSHYECKYLDYAR-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N(C)C)[2H])[2H] |
SMILES canónico |
CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


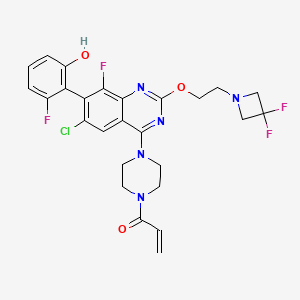
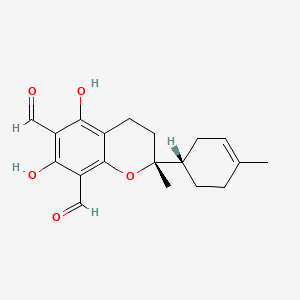

![[(2R)-2-hydroxy-3-(1,2,3,4,5,6-13C6)tetracosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12416579.png)
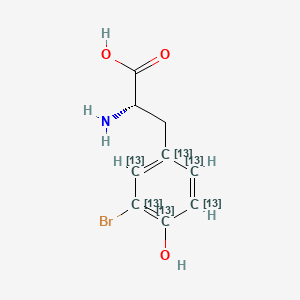
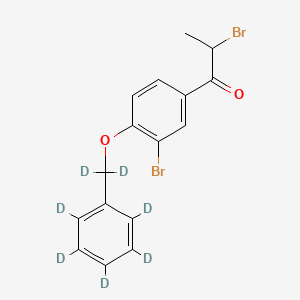
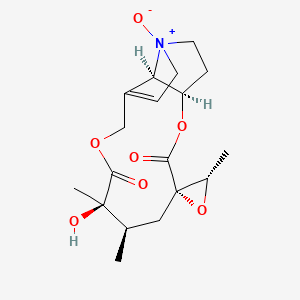
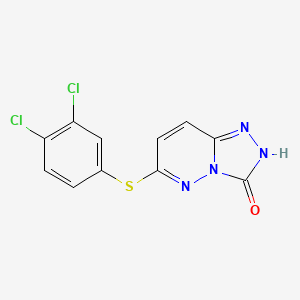


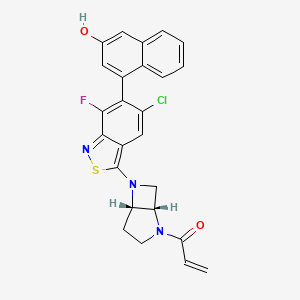
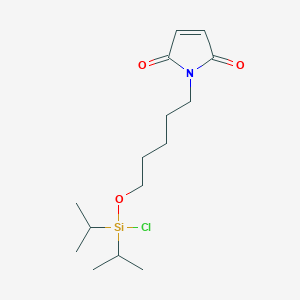
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

